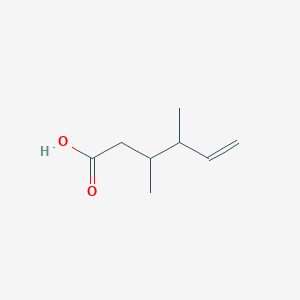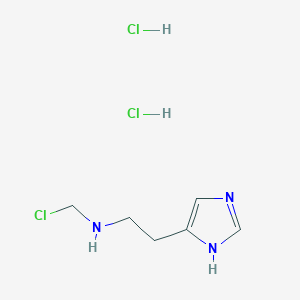
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C5H10ClN3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride typically involves the reaction of imidazole derivatives with chloromethylating agents. One common method is the reaction of 1H-imidazole with chloromethyl ethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid, while reduction can produce 2-(1H-imidazol-5-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride
- 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride
- 1-(3H-Imidazol-4-yl)-ethylamine dihydrochloride
Uniqueness
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride is unique due to its chloromethyl group, which allows for a wide range of chemical modifications. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12Cl3N3 |
|---|---|
Molekulargewicht |
232.5 g/mol |
IUPAC-Name |
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10ClN3.2ClH/c7-4-8-2-1-6-3-9-5-10-6;;/h3,5,8H,1-2,4H2,(H,9,10);2*1H |
InChI-Schlüssel |
UMXJYKAJUFCMMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)CCNCCl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


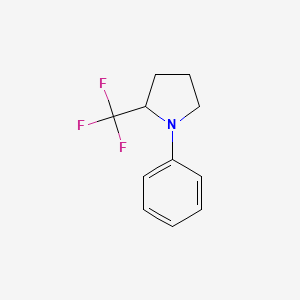
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)

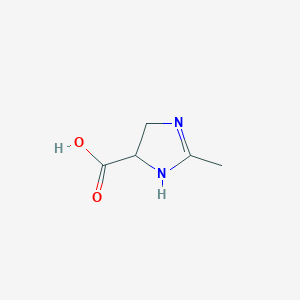

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
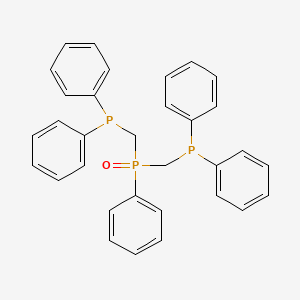
![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
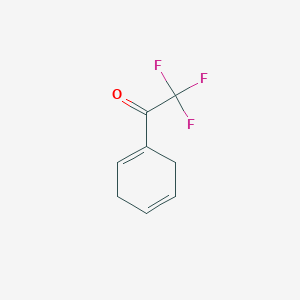
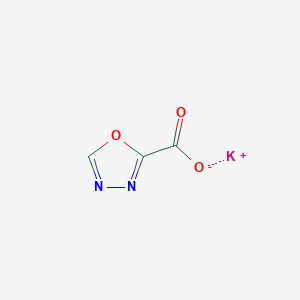

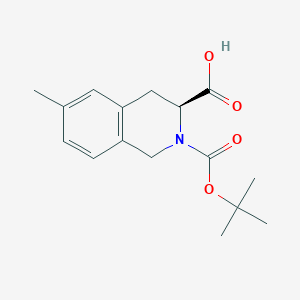
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)
